2-Fluoro-5-hydroxymethylphenylboronic acid
Overview
Description
2-Fluoro-5-hydroxymethylphenylboronic acid is a boronic acid derivative . It has a molecular weight of 169.95 and its CAS Number is 1072952-25-0 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of this compound is C7H8BFO3 . The SMILES string representation is B(O)(O)c1c(ccc(c1)CO)F . The InChI representation is 1S/C7H8BFO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10-12H,4H2 .Physical and Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm³ . Its boiling point is 385.0±52.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 66.9±3.0 kJ/mol . The flash point is 186.7±30.7 °C . The index of refraction is 1.542 . The molar refractivity is 39.6±0.4 cm³ . The polar surface area is 61 Ų . The polarizability is 15.7±0.5 10^-24 cm³ . The surface tension is 50.2±5.0 dyne/cm . The molar volume is 125.6±5.0 cm³ .Safety and Hazards
The compound is classified under GHS07 and its signal word is "Warning" . The hazard statements include H302-H315-H319-H332-H335 . The precautionary statements include P233-P260-P261-P264-P270-P271-P280-P301+P312-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P330-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 . It is classified as Acute Tox. 4 Oral .
Mechanism of Action
Target of Action
The primary target of the compound 2-Fluoro-5-hydroxymethylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a critical process in organic synthesis .
Pharmacokinetics
It’s important to note that the compound’s effectiveness in the sm coupling reaction suggests that it has suitable properties for interaction with its target .
Result of Action
The molecular effect of this compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-hydroxymethylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential for its function as a biochemical reagent.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of enzymes involved in these processes by forming covalent bonds with their active sites. This modulation can lead to changes in cell function, such as altered metabolic flux and gene expression patterns .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under inert conditions but can degrade when exposed to air or moisture. Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. This modulation can lead to changes in the overall metabolic state of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s distribution can also impact its efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it ensures that the compound reaches its intended targets within the cell. The compound’s function can be significantly influenced by its precise subcellular distribution .
Properties
IUPAC Name |
[2-fluoro-5-(hydroxymethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10-12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJGYVJNQJJJOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CO)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660226 | |
Record name | [2-Fluoro-5-(hydroxymethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-25-0 | |
Record name | [2-Fluoro-5-(hydroxymethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-(hydroxymethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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